molecular formula C12H14O3 B8341393 11-Oxo-3,6-dodecadiynoic acid

11-Oxo-3,6-dodecadiynoic acid

Cat. No. B8341393
M. Wt: 206.24 g/mol
InChI Key: YLTMQTOPDWVXDU-UHFFFAOYSA-N
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Patent
US04560551

Procedure details

Keto-acid 12 (1.8 g, 8.7 mmol) was dissolved in 25 mL absolute EtOH, and cooled to -20°. NaBH4 (0.456 g, 12 mmol) was added in one portion, and the solution was warmed to 0° over 15 min, then cooled to -20° again. The reaction mixture was then slowly acidified with 3.5N HCl, brine (25 mL) was added, and the solution was extracted with ether (4×25 mL). The combined ether extracts were washed with brine (2×20 mL), dried (MgSO4), and concentrated in vacuo, to give an orange oil, which rapidly darkened in colour. This was used immediately without purification in the next step.
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.456 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
brine
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH3:15])[CH2:3][CH2:4][CH2:5][C:6]#[C:7][CH2:8][C:9]#[C:10][CH2:11][C:12]([OH:14])=[O:13].[BH4-].[Na+].Cl>CCO.[Cl-].[Na+].O>[OH:1][CH:2]([CH3:15])[CH2:3][CH2:4][CH2:5][C:6]#[C:7][CH2:8][C:9]#[C:10][CH2:11][C:12]([OH:14])=[O:13] |f:1.2,5.6.7|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
O=C(CCCC#CCC#CCC(=O)O)C
Name
Quantity
25 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0.456 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
brine
Quantity
25 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to -20°
TEMPERATURE
Type
TEMPERATURE
Details
the solution was warmed to 0° over 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -20° again
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ether (4×25 mL)
WASH
Type
WASH
Details
The combined ether extracts were washed with brine (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an orange oil, which
CUSTOM
Type
CUSTOM
Details
This was used immediately without purification in the next step

Outcomes

Product
Name
Type
Smiles
OC(CCCC#CCC#CCC(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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